molecular formula C3H6ClN3S B2864169 1,2,5-Thiadiazol-3-ylmethanamine hydrochloride CAS No. 1803600-90-9

1,2,5-Thiadiazol-3-ylmethanamine hydrochloride

Cat. No. B2864169
M. Wt: 151.61
InChI Key: ZLWMXINPPNCCMH-UHFFFAOYSA-N
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Description

1,2,5-Thiadiazol-3-ylmethanamine hydrochloride is an organic compound with the chemical formula C3H6ClN3S . It is a powder in appearance .


Molecular Structure Analysis

The molecular structure of 1,2,5-Thiadiazol-3-ylmethanamine hydrochloride can be represented by the SMILES string c1c(nsn1)CN.Cl . This indicates that the molecule contains a thiadiazole ring (c1c(nsn1)) with a methanamine group (CN) attached. The .Cl represents the hydrochloride part of the molecule.


Physical And Chemical Properties Analysis

The molecular weight of 1,2,5-Thiadiazol-3-ylmethanamine hydrochloride is 151.62 . The compound appears as a powder . Other physical and chemical properties such as melting point, boiling point, and density are not available .

Scientific Research Applications

Corrosion Inhibition

Thiadiazole derivatives have been extensively investigated for their corrosion inhibition properties. For instance, Bentiss et al. (2007) explored the efficiency of some new 2,5-disubstituted 1,3,4-thiadiazoles as corrosion inhibitors for mild steel in acidic conditions. Their study found that these compounds exhibit good inhibition properties, with potential correlations between experimental inhibition efficiencies and quantum chemical parameters. The research suggests a promising application of thiadiazole compounds in protecting metals from corrosion, particularly in acidic environments, which is crucial for extending the lifespan of metal structures and components in industrial applications (Bentiss et al., 2007).

Pharmacological and Biological Activities

The core structure of 1,3,4-thiadiazole has been primarily utilized as a pharmacological scaffold due to its wide range of biological activities. Gür et al. (2020) designed and synthesized Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine to investigate their biological activities. Their findings include high DNA protective ability against oxidative damage and strong antimicrobial activity against specific bacteria, highlighting the potential of thiadiazole derivatives in developing new therapeutic agents with antimicrobial and protective properties against DNA damage (Gür et al., 2020).

Anticancer Potential

Furthermore, the anticancer potential of thiadiazole derivatives has been explored in various studies. A novel series of thiazole and 1,3,4-thiadiazole derivatives were synthesized and evaluated as potent anticancer agents by Gomha et al. (2017). Some compounds demonstrated significant anticancer activity, suggesting the therapeutic potential of thiadiazole derivatives in cancer treatment. The structure-activity relationships provided insights into the design of more effective anticancer drugs, making it a promising area for further research (Gomha et al., 2017).

Safety And Hazards

The safety information available indicates that 1,2,5-Thiadiazol-3-ylmethanamine hydrochloride may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, wearing protective gloves/eye protection/face protection, and storing in a well-ventilated place .

properties

IUPAC Name

1,2,5-thiadiazol-3-ylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3S.ClH/c4-1-3-2-5-7-6-3;/h2H,1,4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLWMXINPPNCCMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NSN=C1CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,2,5-Thiadiazol-3-yl)methanamine hydrochloride

CAS RN

1803600-90-9
Record name 1,2,5-thiadiazol-3-ylmethanamine hydrochloride
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